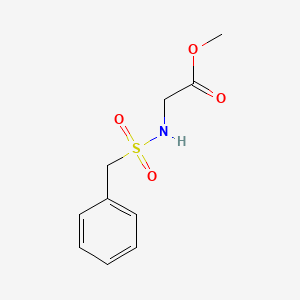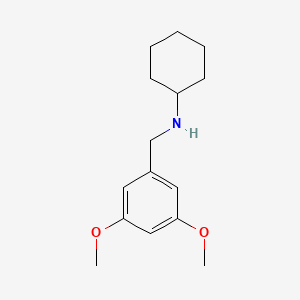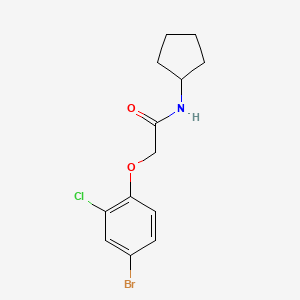![molecular formula C16H16N4S B5693446 N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea](/img/structure/B5693446.png)
N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea (MPNTU) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thiourea derivative that has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. In
作用機序
The mechanism of action of N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea is complex and involves multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This compound also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Additionally, this compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation in various animal models, including mice and rats. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to possess antibacterial activity against various bacterial strains.
実験室実験の利点と制限
The advantages of using N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea in lab experiments include its unique properties, such as its ability to inhibit the activity of key enzymes involved in inflammation, cancer, and bacterial infections. Additionally, this compound has a well-defined chemical structure, making it easy to synthesize and study. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea. One area of research is the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective production. Another area of research is the study of this compound in combination with other compounds, which could enhance its biological activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
合成法
N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea can be synthesized using a multi-step process that involves the reaction of 1-naphthylamine with 1-methyl-1H-pyrazole-3-carboxylic acid to form the intermediate 1-[(1-methyl-1H-pyrazol-3-yl)methyl]naphthalene-2-amine. This intermediate is then treated with thiourea to form the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound.
科学的研究の応用
N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea has been extensively studied for its biological activities and has shown promising results in various scientific research applications. It has been used as a tool compound to study the mechanism of action of various biological processes, including inflammation, cancer, and bacterial infections. This compound has been shown to inhibit the activity of several key enzymes involved in these processes, making it a valuable research tool.
特性
IUPAC Name |
1-[(1-methylpyrazol-3-yl)methyl]-3-naphthalen-1-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-20-10-9-13(19-20)11-17-16(21)18-15-8-4-6-12-5-2-3-7-14(12)15/h2-10H,11H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSZRCWITAAOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CNC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5693390.png)

![5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5693403.png)

![methyl 4-[(cyclopentylcarbonyl)amino]benzoate](/img/structure/B5693410.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B5693418.png)


![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5693427.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5693439.png)
![6-chloro-2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5693445.png)
![4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5693459.png)